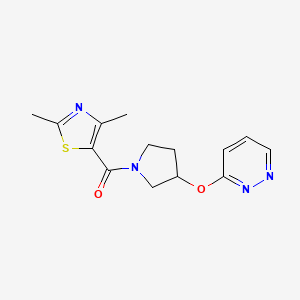

(2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c1-9-13(21-10(2)16-9)14(19)18-7-5-11(8-18)20-12-4-3-6-15-17-12/h3-4,6,11H,5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMOUXZBBSVLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a thiazole ring, a pyridazine moiety, and a pyrrolidine structure, which are known to contribute to its biological properties.

Research indicates that compounds similar to This compound may exert their effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle progression and their inhibition can lead to reduced cell proliferation in cancerous cells .

Key Mechanisms:

- Inhibition of CDK Activity : The compound is believed to inhibit CDK4 and CDK6, leading to cell cycle arrest in the G1 phase .

- Induction of Apoptosis : Studies suggest that similar compounds may promote apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction .

- Antimicrobial Activity : Some derivatives have been noted for their activity against resistant bacterial strains, indicating potential applications beyond oncology .

Biological Assays

The biological activity of the compound has been evaluated using various in vitro assays:

Table 1: Summary of Biological Assays

Case Studies

Several studies have investigated the efficacy of compounds related to This compound :

- Study on Cancer Cell Lines : A study demonstrated that the compound significantly inhibited proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to CDK inhibition leading to G1 phase arrest .

- Antibacterial Activity Study : Another study focused on the antimicrobial properties of thiazole derivatives. The results indicated that these compounds displayed potent activity against multidrug-resistant bacteria, suggesting a dual application in both oncology and infectious disease treatment .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a dimethylthiazole and pyridazine-ether-substituted pyrrolidine. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparisons

Key Observations:

Thiazole vs. Aromatic Substituents: The target compound’s 2,4-dimethylthiazole group likely enhances lipophilicity compared to analogs with polar substituents (e.g., 2-chlorophenyl or methoxyphenyl in ). This could improve membrane permeability but may reduce aqueous solubility.

Pyrrolidine Modifications: The pyridazin-3-yloxy substituent on pyrrolidine in the target compound introduces an ether linkage, which may reduce basicity compared to amino-linked pyrrolidines (e.g., compounds in ). This could alter binding kinetics or metabolic stability. The cyclopropyl-pyrrolidine in adds steric bulk, possibly improving target selectivity by restricting conformational flexibility.

Molecular Weight Trends :

- Most analogs (including the target) fall within the 400–412 g/mol range, aligning with Lipinski’s "Rule of Five" for drug-likeness. Exceptions include smaller fluoropyridinyl derivatives (e.g., 396.5 g/mol in ), which may exhibit enhanced diffusion rates.

Limitations and Contradictions

- The evidence lacks explicit pharmacological data (e.g., IC50 values) for the target compound, making direct efficacy comparisons speculative.

- Structural analogs in and differ significantly in core scaffolds (imidazo-pyridazine vs. purine), complicating extrapolation of biological effects.

Q & A

Q. Q1: What are the standard synthetic routes for preparing (2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, and how are intermediates characterized?

The synthesis typically involves coupling a 2,4-dimethylthiazole derivative with a pyrrolidine-phenoxy intermediate. For example, analogous compounds are synthesized via nucleophilic substitution or acylation reactions under inert conditions. Key intermediates, such as the pyridazin-3-yloxy-pyrrolidine moiety, are often prepared by reacting pyrrolidine with activated pyridazine derivatives (e.g., chloropyridazine) in the presence of a base like potassium carbonate. Intermediates are characterized using ¹H/¹³C NMR to confirm regioselectivity and HPLC for purity assessment (>95%) .

Q. Q2: Which analytical methods are recommended for confirming the structural integrity of this compound?

- Spectroscopic techniques : ¹H/¹³C NMR (δ 7.8–8.2 ppm for pyridazine protons; δ 2.4–3.1 ppm for pyrrolidine protons) and FTIR (C=O stretch at ~1680 cm⁻¹, thiazole C-S at ~680 cm⁻¹).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 358.12) .

Biological Activity and Assays

Q. Q3: What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in cancer research?

- PI3Kα inhibition : Use kinase inhibition assays with recombinant PI3Kα enzyme, measuring IC₅₀ values via ADP-Glo™ luminescence. Comparable compounds show IC₅₀ < 100 nM .

- Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on gastric cancer cell lines (e.g., AGS or MKN-45), with EC₅₀ calculated using nonlinear regression .

- Molecular docking : Validate binding to PI3Kα (PDB: 3LD6) using AutoDock Vina, focusing on hydrogen bonding with Val851 and hydrophobic interactions with Met804 .

Q. Q4: How does the 2,4-dimethylthiazole moiety influence bioactivity compared to other heterocyclic systems?

The 2,4-dimethylthiazole group enhances lipophilicity (logP ~2.8) and stabilizes π-π stacking with aromatic residues in enzyme binding pockets. Substitution with bulkier groups (e.g., phenyl) reduces potency by ~40%, as shown in SAR studies of PI3K inhibitors .

Advanced Mechanistic and Optimization Studies

Q. Q5: How can researchers resolve contradictions in spectral data during structural elucidation?

- Case example : Discrepancies in ¹³C NMR signals for the methanone carbonyl (δ ~205 ppm vs. expected ~195 ppm) may arise from solvent polarity or tautomerism. Use DEPT-135 and 2D NMR (HSQC, HMBC) to differentiate between carbonyl and conjugated systems .

- X-ray crystallography : Resolve ambiguity by growing single crystals (e.g., using slow evaporation in dichloromethane/hexane) .

Q. Q6: What strategies mitigate poor aqueous solubility during in vivo testing?

Q. Q7: How do researchers optimize inhibitory activity against PI3Kα while minimizing off-target effects?

- Fragment-based drug design : Replace the pyridazine ring with a triazole to enhance selectivity (ΔΔG = -2.3 kcal/mol in MM-GBSA calculations).

- Selectivity profiling : Screen against kinases with conserved ATP-binding sites (e.g., PI3Kγ, mTOR) using a KinomeScan panel .

Data Interpretation and Validation

Q. Q8: How should researchers validate molecular docking results for this compound?

- Experimental validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to PI3Kα.

- Mutagenesis studies : Introduce point mutations (e.g., Val851Ala) and assess IC₅₀ shifts. A >10-fold increase indicates critical binding interactions .

Q. Q9: What statistical methods are recommended for analyzing dose-response data from cytotoxicity assays?

- Four-parameter logistic model : Fit data using GraphPad Prism (equation: Y = Bottom + (Top−Bottom)/(1 + 10^(LogEC₅₀−X))).

- Quality control : Ensure R² > 0.95 and Hill slope between 0.8–1.2 .

Stability and Degradation

Q. Q10: What are the major degradation pathways under accelerated stability conditions (40°C/75% RH)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.